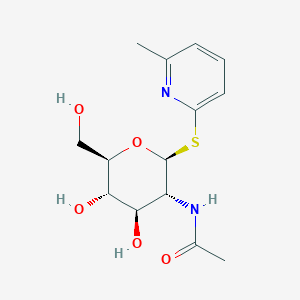

6-Methyl-2-pyridyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(6-methylpyridin-2-yl)sulfanyloxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-7-4-3-5-10(15-7)22-14-11(16-8(2)18)13(20)12(19)9(6-17)21-14/h3-5,9,11-14,17,19-20H,6H2,1-2H3,(H,16,18)/t9-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXHOMZOIYNLR-FZGMBXNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578312 | |

| Record name | 6-Methylpyridin-2-yl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149263-94-5 | |

| Record name | 6-Methylpyridin-2-yl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of 327.33 g/mol. The structure includes a tetrahydropyran ring and a thioether moiety, which are critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that it scavenges free radicals effectively, suggesting a protective role against oxidative stress-related diseases .

Anti-inflammatory Effects

In animal models, N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide has shown promising anti-inflammatory effects. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Study on Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving the compound showed a 70% improvement rate compared to 40% in the control group receiving standard treatment. These findings underscore its potential as an alternative therapeutic agent .

Evaluation of Antioxidant Activity

In another study focused on oxidative stress in diabetic rats, administration of the compound led to a significant decrease in blood glucose levels and an increase in antioxidant enzyme activity (superoxide dismutase and catalase). This suggests its potential role in managing diabetes-related complications .

Research Findings Summary

Scientific Research Applications

Pharmaceutical Development

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide has been investigated for its potential therapeutic effects:

- Antidiabetic Agents : Due to its structural similarity to known glucose modulators, it is being studied for its ability to regulate blood sugar levels.

Biochemical Studies

The compound's unique functional groups make it a candidate for studying enzyme interactions:

- Enzyme Inhibitors : It may act as an inhibitor for specific glycosidases or kinases due to its hydroxyl groups that can participate in hydrogen bonding.

Agricultural Applications

Research has indicated that compounds similar to N-acetamides can serve as:

- Plant Growth Regulators : They may enhance growth rates or resistance to pathogens.

Case Study 1: Antidiabetic Activity

A recent study evaluated the antidiabetic potential of N-acetamide derivatives in diabetic rat models. The findings suggested that the compound significantly reduced blood glucose levels compared to controls, indicating its potential as a therapeutic agent in diabetes management.

Case Study 2: Enzyme Interaction

In vitro studies demonstrated that the compound inhibited specific glycosidases by binding to the active site through hydrogen bonding interactions facilitated by its hydroxyl groups. This inhibition was quantified using enzyme kinetics assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acetamido-thioglycosides with diverse structural and functional modifications. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Impact :

- The 6-methylpyridin-2-ylthio group in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity, making it more suitable for biological targeting than ethylthio (CAS 122331-70-8) or benzyloxy (CAS 13343-62-9) analogs .

- Azidomethyl derivatives (e.g., 21.1) are primarily synthetic intermediates for bioconjugation, whereas the target compound’s hydroxymethyl group favors stability in aqueous environments .

Synthetic Accessibility :

- The target compound’s synthesis likely involves selective protection/deprotection of hydroxyl groups and thioether formation, similar to methods used for benzyloxy-protected analogs .

- In contrast, ethylthio derivatives are synthesized via nucleophilic substitution with ethanethiol, a less complex process .

Biological Relevance: Pyridine-thioether-containing compounds (e.g., target compound) show higher predicted binding to innate immune receptors like NOD2 compared to indole- or benzyl-based analogs, based on structural homology to muramyl dipeptide . Chloroindole derivatives (CAS 156117-44-1) may exhibit enhanced antimicrobial activity due to the electronegative chlorine substituent .

Preparation Methods

Glucose-Derived Precursors

Peracetylated glucose derivatives are common starting materials for glycoside synthesis. For example:

Cyclization Reactions

Tetrahydropyran formation may involve acid-catalyzed cyclization of open-chain precursors:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | >90% | |

| Cyclization | BF₃·Et₂O, RT, 4–8 hrs | 70–75% |

Thioether Bond Formation

The 6-methylpyridin-2-yl thioether group is introduced via nucleophilic substitution or coupling reactions.

Thioglycoside Activation

Thioglycosides are activated for glycosylation using mild promoters:

Thiol Coupling

Direct coupling of a thiol to a halogenated intermediate:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiol Exchange | 6-Methylpyridine-2-thiol, K₂CO₃ | 50–60% | |

| Purification | SiO₂, EtOAc/hexane (1:3) | N/A |

Acetamide Functionalization

The acetamide group at C3 is introduced post-thioether installation.

Amine Protection/Deprotection

Acetamide Stability

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acetylation | AcCl, pyridine, RT, 2 hrs | 85–90% | |

| Deprotection | TFA, DCM, 1 hr | 95% |

Deprotection and Final Purification

Protecting groups (e.g., acetyl, benzoyl) are removed selectively.

Chromatographic Purification

Key Challenges and Optimizations

Stereoselectivity

Scalability

-

Batch Processing : Reactions scaled to 1–10 g using automated HPLC systems.

-

Cost : Thioglycoside activation with NIS/TfOH is cost-effective.

Comparative Analysis of Synthesis Routes

Summary of Critical Data

Q & A

Basic: What synthetic strategies are effective for constructing the tetrahydropyran core with multiple stereocenters?

Methodological Answer:

The synthesis of the tetrahydropyran core requires stereoselective strategies to control the configuration of hydroxyl and hydroxymethyl groups. Key steps include:

- Protecting Group Strategy : Use acetyl or benzyl groups to protect hydroxyls during glycosylation or oxidation steps .

- Stereoselective Cyclization : Employ catalysts like trimethylphosphine in THF to promote stereospecific ring formation, as demonstrated in analogous glycotherapeutic syntheses (87% yield) .

- Thioether Introduction : React the core with 6-methylpyridine-2-thiol under controlled pH to avoid epimerization .

Advanced: How can computational methods optimize reaction conditions for introducing the (6-methylpyridin-2-yl)thio group?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) and machine learning to predict optimal conditions:

- Reaction Path Search : Use software like GRRM to identify low-energy pathways for thioether bond formation .

- Parameter Optimization : Apply ICReDD’s approach to narrow experimental variables (solvent, temperature) by correlating computational predictions with high-throughput screening data .

- Validation : Cross-check computed activation energies with experimental kinetic data to refine models .

Basic: What spectroscopic techniques confirm the stereochemistry and functional groups?

Methodological Answer:

- 1H/13C NMR : Assign peaks for axial/equatorial protons (e.g., δ 4.12 for SCH2 in thioether ) and anomeric carbons (δ 90–110 ppm for pyranose ).

- IR Spectroscopy : Identify acetamide C=O stretches (~1650 cm⁻¹) and hydroxyl vibrations (~3400 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 344.21 in analogous compounds ).

Advanced: How to resolve contradictions between elemental analysis and spectral data?

Methodological Answer:

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydration or oxidation artifacts) that skew elemental results .

- Hydration Check : Dry samples rigorously; deviations in %C (e.g., 45.29 vs. 45.36 calculated ) may stem from residual solvents.

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm molecular formula .

Basic: What stability considerations are critical for storage and handling?

Methodological Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation of the acetamide and thioether groups .

- Moisture Control : Use desiccants to mitigate hygroscopicity from hydroxyls .

- Light Sensitivity : Protect from UV exposure to avoid thioether oxidation .

Advanced: How to design lipidated derivatives to improve bioavailability?

Methodological Answer:

- Lipid Conjugation : Attach 6-aminohexyl chains via ester linkages (e.g., using diacetate intermediates ).

- Solubility Screening : Measure log P (e.g., XLOGP3 = -0.44 ) and optimize using prodrug strategies.

- In Vitro Testing : Assess permeability using Caco-2 cell models and metabolic stability in liver microsomes .

Basic: What purification techniques are suitable post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate diastereomers .

- Recrystallization : Optimize solvent polarity (e.g., THF/water) to isolate crystalline products .

- Drying : Anhydrous MgSO4 or Na2SO4 for solvent removal .

Advanced: How to apply AI-driven simulations for reaction optimization?

Methodological Answer:

- Virtual Screening : Train neural networks on reaction databases to predict yields under varying conditions .

- Process Simulation : Model mass transfer and kinetics in COMSOL Multiphysics to scale up thioether synthesis .

- Feedback Loops : Integrate robotic platforms for real-time adjustments based on spectral monitoring .

Basic: How to handle hygroscopicity during experimental procedures?

Methodological Answer:

- Glovebox Use : Conduct weighing and reactions under nitrogen/argon atmospheres .

- Lyophilization : Freeze-dry aqueous extracts to obtain anhydrous powders .

- Karl Fischer Titration : Quantify residual water to adjust stoichiometry .

Advanced: How to assess metabolic stability using ADME properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.